![molecular formula C23H23N5O5 B3206065 3,5-dimethoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1040662-88-1](/img/structure/B3206065.png)
3,5-dimethoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Overview
Description
The compound contains several functional groups including a triazole ring and a benzamide group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms in the ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The benzamide portion of the molecule consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-arylation . Benzamides can participate in reactions such as hydrolysis, reduction, and the formation of Schotten-Baumann amides .Scientific Research Applications
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 Receptor Antagonism
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits similar properties .
Leukotriene C4 Antagonism
- Compounds of type 8 demonstrate potent activity against leukotriene C4 (LTC4), providing protection against HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
properties
IUPAC Name |
3,5-dimethoxy-N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-16-12-15(13-17(14-16)31-2)23(29)24-10-11-33-21-9-8-20-25-26-22(28(20)27-21)18-6-4-5-7-19(18)32-3/h4-9,12-14H,10-11H2,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPOFOJUZXIFRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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